3-Hlea
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Overview
Description
The compound 3-Hlea is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The key steps may include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Functionalization: Introduction of the hydroxy, methyl, and aldehyde groups at specific positions on the core structure. This may involve reactions such as Friedel-Crafts alkylation, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of the hydroxy or aldehyde groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hlea: shares similarities with other cyclopenta[a]phenanthrene derivatives, such as:
Uniqueness
What sets this compound apart is its specific functional groups and stereochemistry, which confer unique properties and potential applications. For example, the presence of the aldehyde group at position 14 and the specific stereochemistry can influence its biological activity and reactivity.
This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
14772-54-4 |
---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h11,19-23,25-26,32H,8-10,12-18H2,1-7H3/t21-,22-,23+,25?,26+,28-,29-,30-/m1/s1 |
InChI Key |
CTOOTCMWIAOBBW-JQFWTTJKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C=O |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C=O |
Synonyms |
3-beta-hydroxylanost-7-en-32-al 3-HLEA 3-hydroxylanost-7-en-32-al |
Origin of Product |
United States |
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